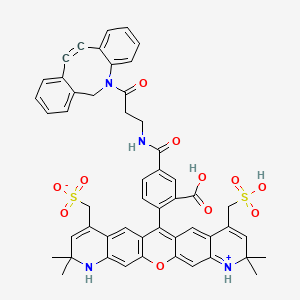

APDye 568 DBCO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C51H44N4O11S2 |

|---|---|

Molecular Weight |

953.0 g/mol |

IUPAC Name |

[13-[4-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamoyl]-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |

InChI |

InChI=1S/C51H44N4O11S2/c1-50(2)24-33(27-67(60,61)62)36-20-39-44(22-41(36)53-50)66-45-23-42-37(34(28-68(63,64)65)25-51(3,4)54-42)21-40(45)47(39)35-16-15-31(19-38(35)49(58)59)48(57)52-18-17-46(56)55-26-32-11-6-5-9-29(32)13-14-30-10-7-8-12-43(30)55/h5-12,15-16,19-25,53H,17-18,26-28H2,1-4H3,(H,52,57)(H,58,59)(H,60,61,62)(H,63,64,65) |

InChI Key |

AVTBIRHZJFFSIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)[O-])C |

Origin of Product |

United States |

The Significance of Bioorthogonal Chemistry in Advanced Biological Studies

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living organisms without interfering with or being affected by the native biochemical processes. news-medical.netwikipedia.org Coined in 2003, this field has revolutionized the study of biomolecules like glycans, proteins, and lipids in their natural environments. wikipedia.org The core principle of bioorthogonal chemistry is the use of chemical reactions that are highly selective and biocompatible, causing no harm to the living system. news-medical.netnih.gov

These reactions typically involve two steps: first, a bioorthogonal functional group is introduced into a biomolecule of interest, and second, a probe carrying a complementary functional group is administered, which then reacts specifically with the modified biomolecule. wikipedia.org This approach allows for the precise labeling, imaging, and manipulation of biomolecules in real-time within cells and even whole organisms. nih.govoup.com The development of bioorthogonal chemistry has provided researchers with a powerful toolkit to investigate complex biological systems, offering advantages like high specificity and minimal biological disruption over traditional methods. nih.gov

An Overview of Fluorescent Probes in Molecular and Cellular Investigations

Fluorescent probes are indispensable tools in modern molecular and cellular biology, enabling the visualization and tracking of a wide array of cellular events with high sensitivity and versatility. nih.gov These molecules absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon that can be detected and measured. axispharm.com This property allows researchers to study everything from the localization and expression of biomolecules to complex cellular dynamics like enzyme activation and protein-protein interactions. nih.gov

The utility of fluorescent probes is vast, finding applications in techniques such as fluorescence microscopy, flow cytometry, and various immunoassays. axispharm.comrsc.org They can be designed to target specific organelles like mitochondria or lysosomes, providing insights into their function and behavior in real-time. rsc.orgnih.gov The development of probes with features like high photostability, brightness, and pH independence has been crucial for long-term imaging and the detection of low-abundance targets. axispharm.com

The Historical Context and Evolution of Dibenzocyclooctyne Dbco Conjugation Technologies

The foundation of DBCO conjugation lies in the field of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. creativepegworks.com A key reaction within this field is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). However, the cytotoxicity of the copper catalyst limited its application in living systems. acs.org

This limitation spurred the development of copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). nobelprize.org This reaction utilizes strained cyclooctynes, like dibenzocyclooctyne (DBCO), which readily react with azides without the need for a toxic catalyst. nobelprize.orgcd-bioparticles.com The high reactivity of DBCO is driven by the release of ring strain upon reaction. nobelprize.org

The evolution of DBCO and other cyclooctynes has focused on increasing reaction rates and improving stability. researchgate.netnih.gov Modifications to the cyclooctyne (B158145) structure, such as the introduction of electron-withdrawing groups or the use of dibenzoannulated forms like DBCO, have led to significant enhancements in reactivity. researchgate.net This has made SPAAC a powerful and widely adopted tool for bioconjugation in living cells and organisms. acs.orgresearchgate.net

Distinctive Features of Apdye 568 Dbco in Research Applications

Core Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO Moieties

The reaction between a dibenzocyclooctyne (DBCO) group, such as the one found on this compound, and an azide-modified molecule is a type of [3+2] dipolar cycloaddition. nih.gov This process is driven by the inherent molecular strain within the DBCO ring system and proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. aatbio.comrsc.orgaxispharm.combiochempeg.com

The high reactivity of the DBCO moiety is a direct consequence of its significant ring strain. Alkynes, in their most stable state, adopt a linear geometry. When forced into an eight-membered ring, as in cyclooctyne (B158145), the alkyne bond is severely bent, creating substantial angle strain. glenresearch.com The fusion of two benzene (B151609) rings to the cyclooctyne core, creating dibenzocyclooctyne (DBCO), further increases this strain energy, which is estimated to be around 18 kcal/mol. nih.govmdpi.com

This stored potential energy provides the driving force for the cycloaddition reaction. glenresearch.com When DBCO reacts with an azide, the alkyne is converted to a more stable, less-strained triazole ring. glenresearch.com This release of ring strain lowers the activation energy of the reaction, allowing it to proceed spontaneously and rapidly under physiological conditions. glenresearch.com

The SPAAC reaction involving DBCO is characterized by its rapid kinetics, even at low concentrations in aqueous environments. researchgate.net The rate of reaction between DBCO and azides is noted to be significantly higher than that of many other cyclooctynes and can surpass the rates of copper-catalyzed azide-alkyne cycloaddition (CuAAC). lumiprobe.com

The reaction kinetics are influenced by several factors, including the structure of the azide and the cyclooctyne, as well as the reaction medium. nih.govsnmjournals.org For instance, the reaction between DBCO and benzyl azide proceeds with a second-order rate constant of approximately 0.24 M⁻¹s⁻¹. nih.gov Studies have shown that the choice of aqueous buffer can impact reaction efficiency; click yields were highest in DPBS buffer compared to MES, Tris, or HEPES buffers. snmjournals.org The reaction is generally efficient in standard aqueous buffers at room temperature or lower. aatbio.com

Interactive Table: Second-Order Rate Constants of Cyclooctynes with Benzyl Azide

| Cyclooctyne | Rate Constant (k, M⁻¹ s⁻¹) | Solvent | Reference |

|---|---|---|---|

| DBCO | 0.24 | CH3CN:H2O (3:1) | nih.gov |

| BCN | 0.07 | CH3CN:H2O (3:1) | nih.gov |

| DIBO | ~0.3 | Not Specified | mdpi.com |

| BARAC | 0.96 | Not Specified | nih.gov |

| DIFO | ~0.1 | Not Specified | mdpi.com |

The SPAAC reaction between DBCO and an azide proceeds through a concerted, asynchronous transition state. researchgate.net A notable characteristic of this reaction is its lack of regiospecificity, typically resulting in the formation of a mixture of two regioisomeric 1,2,3-triazole products. nih.gov

The steric properties of the azide reactant can influence the reaction. For example, sterically demanding tertiary azides can affect the transition state geometry. researchgate.net This steric influence can be exploited for sequential labeling strategies; the less sterically hindered DBCO can react preferentially with a primary azide, while a different, more sterically tolerant cyclooctyne like BCN can subsequently react with a remaining tertiary azide. researchgate.netresearchgate.net

Kinetics of Azide-DBCO Cycloaddition in Aqueous Media

Comparative Analysis of DBCO-Based Click Chemistry with Alternative Methodologies in Research

The selection of a bioorthogonal ligation strategy is critical in research, hinging on factors such as reaction kinetics, biocompatibility, and orthogonality to other chemical processes. Dibenzocyclooctyne (DBCO), a key player in strain-promoted azide-alkyne cycloaddition (SPAAC), offers distinct advantages and disadvantages when compared to other prominent click chemistry methodologies.

Differentiation from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary distinction between DBCO-based SPAAC and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) lies in the reaction mechanism and the requirement of a metal catalyst. broadpharm.comglenresearch.com CuAAC, the classic click reaction, utilizes a copper(I) catalyst to join a terminal alkyne with an azide, forming a stable 1,4-disubstituted 1,2,3-triazole. glenresearch.comwikipedia.org This reaction is known for its high efficiency, mild reaction conditions, and the bioorthogonality of its azide and alkyne functional groups, which are generally absent in natural biological systems. glenresearch.com

In contrast, SPAAC, utilizing reagents like this compound, circumvents the need for a catalyst. biochempeg.cominterchim.com The reactivity of the DBCO group is driven by the severe ring strain of the cyclooctyne. glenresearch.com This inherent strain lowers the activation energy for the [3+2] cycloaddition with an azide, allowing the reaction to proceed efficiently under physiological conditions without any auxiliary reagents. interchim.fracs.org

The most significant advantage of SPAAC over CuAAC in biological research is the elimination of the copper catalyst. biochempeg.com The copper(I) ions used in CuAAC are cytotoxic, which can preclude applications involving live cells or whole organisms. broadpharm.comglenresearch.comlumiprobe.com Although the development of ligands can minimize this toxicity, it remains a concern. maynoothuniversity.ie DBCO-based reactions, being copper-free, are therefore highly suited for in vivo labeling and other applications where biocompatibility is paramount. biochempeg.comlumiprobe.com

While both reactions are highly specific, their kinetic profiles can differ. The reaction rate of DBCO with azides is reported to be significantly higher than that of the CuAAC reaction in some contexts. lumiprobe.com However, other studies show that CuAAC can have a very fast rate constant, sometimes exceeding that of SPAAC. broadpharm.com The efficiency of each reaction can be highly dependent on the specific reactants and conditions. nih.gov Another point of difference is potential side reactions; the strained alkyne in SPAAC has been noted to sometimes react with cysteine-containing proteins, which can lead to background signal in proteomics applications. nih.gov In some in vitro proteomics studies, CuAAC was found to be a more powerful tool with higher protein identification and better accuracy compared to a SPAAC approach using a DIBO alkyne. nih.govnih.gov

Table 1: Comparative Features of DBCO-Based SPAAC and CuAAC

| Feature | DBCO-Based Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

|---|---|---|

| Catalyst Requirement | None; reaction is driven by ring strain. glenresearch.com | Requires a Copper(I) catalyst. broadpharm.comwikipedia.org |

| Biocompatibility | High; suitable for live-cell and in vivo applications due to the absence of cytotoxic copper. biochempeg.comlumiprobe.com | Limited in living systems due to the cytotoxicity of the copper catalyst. broadpharm.comglenresearch.comiris-biotech.de |

| Mechanism | Strain-promoted [3+2] cycloaddition between a cyclooctyne (DBCO) and an azide. interchim.fracs.org | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. glenresearch.comwikipedia.org |

| Reaction Conditions | Proceeds under physiological conditions in aqueous buffers. interchim.fracs.org | Requires the addition of a Cu(I) source and often a reducing agent and stabilizing ligands. interchim.comacs.org |

| Bioorthogonality | High; DBCO and azides are largely inert to biological functional groups. interchim.fr | High; terminal alkynes and azides are abiotic. glenresearch.com |

| Potential Issues | May exhibit some off-target reactivity with thiols (e.g., cysteine). nih.gov | Copper ions can cause cellular toxicity and interfere with certain biological processes or assays. acs.orgmaynoothuniversity.ie |

Comparison with Other Strain-Promoted Cyclooctynes (e.g., BCN, DIBO) in Research Contexts

Within the class of strain-promoted cyclooctynes, DBCO is frequently compared with other reagents such as Bicyclononyne (BCN) and Dibenzocyclooctyne (DIBO). researchgate.net While these compounds all react with azides in a copper-free manner, their chemical structures impart differences in reactivity, stability, and hydrophilicity that make them suitable for different research applications. interchim.frnih.gov

DBCO is a dibenzoannulated cyclooctyne that possesses high ring strain, making it one of the most reactive cyclooctynes for SPAAC. lumiprobe.comresearchgate.net Its reaction rate with azides is generally faster than that of many other cyclooctynes. lumiprobe.combiotium.com For instance, in a direct comparison with BCN, DBCO was found to react 3.4 times faster with benzyl azide. nih.gov This enhanced reactivity can be advantageous for labeling low-abundance targets or when rapid conjugation is required. interchim.fr

However, the reactivity is not universally superior and can be substrate-dependent. An interesting reversal of reactivity is observed with the aromatic phenyl azide, where BCN reacts approximately 6 times faster than DBCO. nih.gov BCN, which features a fused cyclopropane (B1198618) ring to increase strain, is also noted for being less hydrophobic than DBCO due to the absence of benzene rings. iris-biotech.de This can improve its utility in aqueous biological systems. iris-biotech.de Furthermore, BCN's reaction with an azide typically yields a single regioisomer. iris-biotech.de

DIBO is another dibenzocyclooctyne derivative that is structurally similar to DBCO. researchgate.net The reactivity of these cyclooctynes is often ranked, with one study reporting the order of reaction rates as: MOFO < DIBO < DIFO < DBCO < BARAC. researchgate.net This highlights that while DIBO is highly reactive, DBCO (also referred to as ADIBO or DIBAC in some literature) often exhibits even faster kinetics. lumiprobe.comresearchgate.net Another key difference is that DBCO does not react with tetrazines, which allows for its use in orthogonal labeling schemes alongside tetrazine-trans-cyclooctene ligations. lumiprobe.combiotium.com

Table 2: Research Findings on the Reactivity of DBCO vs. Other Cyclooctynes

| Cyclooctyne | Reactant | Second-Order Rate Constant (k) in M⁻¹s⁻¹ | Solvent System | Research Finding Summary |

|---|---|---|---|---|

| DBCO | Benzyl azide | 0.24 nih.gov | CH₃CN:H₂O (3:1) | DBCO shows a 3.4-fold higher reaction rate than BCN with benzyl azide. nih.gov |

| BCN | Benzyl azide | 0.07 nih.gov | CH₃CN:H₂O (3:1) | BCN is less reactive than DBCO towards benzyl azide. nih.gov |

| DBCO | Phenyl azide | 0.033 nih.gov | CH₃CN:H₂O (3:1) | With aromatic azides like phenyl azide, DBCO's reactivity is significantly lower. nih.gov |

| BCN | Phenyl azide | 0.2 nih.gov | CH₃CN:H₂O (3:1) | BCN exhibits a 6-fold higher reaction rate than DBCO with phenyl azide. nih.gov |

| DIBO | Benzyl azide | ~0.065 (estimated) | Not specified | DIBO is generally less reactive than DBCO but more reactive than monofluorinated cyclooctynes (MOFO). nih.govresearchgate.net |

Strategies for Site-Specific Labeling of Biomolecules in Research

The bioorthogonal nature of the DBCO-azide reaction allows for the precise, site-specific attachment of the APDye 568 fluorophore to a variety of biomolecules that have been metabolically, genetically, or chemically engineered to contain an azide group. aatbio.comjenabioscience.com This specificity prevents the non-selective labeling of other functional groups commonly found in biological systems, such as amines and hydroxyls. lifetein.com

A primary application of this compound is the fluorescent labeling of proteins and peptides. lumiprobe.commedchemexpress.com To achieve site-specificity, a target protein is first expressed with a non-canonical amino acid containing an azide group, or an azide is chemically introduced at a specific site. Once the azide-tagged protein is isolated, it can be directly conjugated with this compound. The reaction is efficient under physiological conditions, preserving the protein's structure and function. lifetein.com This method is instrumental for various research applications, including proteome labeling, imaging, and tracking protein dynamics within living cells. nih.gov The reaction's efficiency is significantly higher than other copper-free click chemistry reactions and does not require cytotoxic catalysts, which can cause protein denaturation. lumiprobe.comlifetein.com

Table 2: General Research Protocol for Labeling Azide-Tagged Proteins with this compound

| Step | Description | Key Considerations | Source(s) |

|---|---|---|---|

| 1. Preparation | Dissolve the azide-tagged protein in a suitable buffer (e.g., PBS, pH ~7.4). Dissolve this compound in an organic co-solvent like DMSO. | Avoid buffers containing sodium azide, as it will compete for reaction with the DBCO group. | aatbio.com |

| 2. Reaction | Add a molar excess of the this compound solution to the protein solution. | A typical molar excess is 2-4 fold, but may be optimized. Final DMSO concentration should be kept low (<20%) to maintain protein stability. | aatbio.com |

| 3. Incubation | Incubate the reaction mixture. | Typical conditions are 2-4 hours at room temperature or overnight at 4°C to maximize yield. | aatbio.comlifetein.com |

| 4. Purification | Remove excess, unreacted dye from the labeled protein. | Methods include size-exclusion chromatography, dialysis, or spin filtration. | - |

| 5. Validation | Confirm successful conjugation. | Can be verified by SDS-PAGE (observing a shift in molecular weight) or fluorescence spectroscopy. | aatbio.com |

This compound is also utilized for the fluorescent labeling of DNA and RNA. dianabiotech.comchemrxiv.org This is achieved by incorporating nucleotides that have been modified with an azide group into nucleic acid strands during synthesis or through enzymatic reactions. For instance, azide-containing triphosphates can be used in in vitro transcription to produce azide-modified RNA. chemrxiv.org Following incorporation, the azide-functionalized nucleic acid is reacted with this compound. A significant challenge in this process is the electrostatic repulsion between the negatively charged nucleic acid and the labeling reagent, which can lower reaction efficiency. chemrxiv.org To overcome this, researchers often use high salt concentrations (e.g., up to 2 M LiCl) to screen the charges and facilitate the reaction. chemrxiv.org This labeling strategy enables the study of nucleic acid localization, structure, and interactions.

Metabolic glycoengineering is a powerful technique for studying glycans, which are complex carbohydrates involved in numerous cellular processes. nih.govresearchgate.net This method involves introducing precursor sugars modified with an azide group (azido sugars) to living cells or organisms. nih.govresearchgate.netnih.gov The cellular biosynthetic machinery incorporates these azido (B1232118) sugars into various glycoconjugates, such as glycoproteins and glycolipids on the cell surface. nih.govresearchgate.net Subsequently, the azide-labeled glycans can be covalently tagged with this compound through the copper-free click reaction. researchgate.net This allows for direct visualization of glycan distribution and dynamics in living systems using fluorescence microscopy, without perturbing the cells. nih.govresearchgate.net

Table 3: Common Azido Sugars Used in Metabolic Glycoengineering

| Azido Sugar | Abbreviation | Typical Glycan Target(s) | Source(s) |

|---|---|---|---|

| N-azidoacetylmannosamine | Ac₄ManNAz | Sialic acid residues | researchgate.netnih.gov |

| N-azidoacetylgalactosamine | Ac₄GalNAz | O-linked glycans | researchgate.netnih.gov |

| N-azidoacetylglucosamine | Ac₄GlcNAz | N-linked glycans, O-GlcNAc | researchgate.netnih.gov |

The principles of click chemistry with this compound extend to the study of lipids and cell membranes. While less common than protein or glycan labeling, it is possible to fluorescently tag lipids by first incorporating lipid analogs containing an azide functional group into cellular membranes or synthetic liposomes. For example, azide-modified fatty acids or phospholipid head groups can be used. Once these azide-lipids are integrated into the lipid bilayer, this compound can be added to the system to specifically label them. This approach facilitates research into lipid trafficking, membrane organization, and lipid-protein interactions. nih.gov The availability of reagents like DSPE-PEG-DBCO, a phospholipid derivative, underscores the utility of this chemistry for functionalizing lipid-based structures. axispharm.com

Labeling of Glycans and Carbohydrates via Metabolic Glycoengineering

Development of Multi-Functional Bioconjugates

Beyond single-molecule labeling, this compound is valuable in the construction of complex, multi-functional bioconjugates. axispharm.comjenabioscience.com The DBCO handle allows for the precise attachment of the dye as one component of a larger assembly, which can include other functional moieties like targeting ligands, therapeutic agents, or other probes. axispharm.comaxispharm.com

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine a monoclonal antibody with a potent cytotoxic drug via a chemical linker. axispharm.comaxispharm.com The development of effective and safe ADCs relies on precise control over the conjugation chemistry to ensure a uniform drug-to-antibody ratio (DAR). axispharm.com Site-specific conjugation technologies, including those using copper-free click chemistry, are increasingly favored for this purpose. axispharm.com

In this context, this compound serves as a critical research tool. Instead of attaching a toxic drug, the fluorescent dye can be conjugated to an azide-modified antibody to create an "Antibody-Dye Conjugate." This fluorescent analog acts as a model system that mimics the structure of a therapeutic ADC. axispharm.comaxispharm.com Researchers can use these antibody-dye conjugates to:

Optimize and validate site-specific conjugation protocols without handling highly potent payloads.

Characterize the homogeneity and stability of the resulting conjugate. axispharm.com

Visualize antibody trafficking, internalization into cancer cells, and biodistribution using fluorescence imaging techniques.

This modeling approach accelerates the preclinical development and fundamental understanding of novel ADC architectures before committing to synthesis with a cytotoxic agent. axispharm.com

Table 4: Comparison of a Therapeutic ADC and a Fluorescent ADC Model

| Feature | Therapeutic Antibody-Drug Conjugate (ADC) | Fluorescent Model (Antibody-Dye Conjugate) |

|---|---|---|

| Antibody | Targets a specific antigen (e.g., on a cancer cell). axispharm.com | Targets the same specific antigen. |

| "Payload" | Potent cytotoxic drug (e.g., MMAE, DM1). axispharm.com | Fluorescent dye (e.g., APDye 568). |

| Linker Chemistry | Often utilizes site-specific methods, including DBCO-azide click chemistry. axispharm.com | Utilizes the same DBCO-azide click chemistry. |

| Primary Purpose | To kill target cells. axispharm.com | To visualize and track the antibody, and to optimize conjugation. |

| Application | Cancer therapy. axispharm.com | Preclinical research, assay development, imaging studies. |

Creation of Protein-Polymer Conjugates for Research Applications

The synthesis of protein-polymer conjugates represents a significant advancement in materials science and biomedicine, merging the specific functionality of proteins with the structural and physicochemical advantages of synthetic polymers. nih.gov These hybrid materials are of great interest for a wide range of research applications, from enhancing the pharmacokinetic profiles of therapeutic proteins to engineering novel nanomaterials with tunable properties. researchgate.netnih.gov The use of this compound in this context facilitates the creation of fluorescently labeled conjugates, enabling precise tracking and quantification in various experimental settings.

The fundamental strategy for creating these conjugates involves chemically linking a protein to a polymer chain. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are often employed to synthesize polymers with well-defined molecular weights and low polydispersity, which is crucial for reproducible conjugate characteristics. nih.govmdpi.com

The conjugation process leveraging this compound typically relies on the principles of bioorthogonal chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.com This reaction occurs between the dibenzocyclooctyne (DBCO) group of the dye and an azide group strategically introduced onto either the protein or the polymer.

A typical workflow involves:

Functionalization: One of the components (either the protein or the polymer) is functionalized with an azide (-N₃) group. The other component is functionalized with the DBCO moiety. To create a fluorescent conjugate using this compound, the dye can be pre-conjugated to the protein or polymer, or it can be part of a multi-step reaction. For instance, a protein can be modified with an azide, and a polymer can be synthesized with a terminal DBCO group, or vice-versa. This compound is then reacted with the azide-functionalized partner.

Conjugation: The azide-containing biomolecule is mixed with the DBCO-functionalized component. The SPAAC reaction proceeds spontaneously and selectively under mild, aqueous conditions without the need for a cytotoxic copper catalyst, which is essential for preserving the protein's structure and function. mdpi.comlumiprobe.com

Self-Assembly: By designing amphiphilic protein-polymer conjugates, where the protein and polymer have different affinities for a solvent, these materials can self-assemble into higher-order nanostructures like micelles or polymersomes. nih.gov

A key research application is in the development of targeted drug delivery systems. nih.gov For example, antibodies can be conjugated to polymer-based nanocarriers to target specific cells, such as dendritic cells in cancer immunotherapy. mdpi.com In a study, a DEC205 antibody was functionalized with DBCO to allow for its bioorthogonal attachment to azide-functionalized polymer polyplexes carrying plasmid DNA (pDNA). mdpi.com The APDye 568 label would allow researchers to visualize the uptake of these targeted polyplexes by dendritic cells.

Table 1: Components in Protein-Polymer Conjugate Synthesis via SPAAC

| Component | Role in Conjugation | Example |

| Protein | Provides biological specificity and function. Can be modified with either an azide or DBCO group. | DEC205 Antibody for targeting dendritic cells. mdpi.com |

| Polymer | Forms the structural backbone, can improve solubility, stability, and circulation time. researchgate.net | Poly(lysine)-block-poly(N-(2-hydroxypropyl) methacrylamide) (P(Lys)-b-P(HPMA)). mdpi.com |

| Bioorthogonal Groups | Enable specific and efficient covalent linking under mild conditions. | Azide (-N₃) and Dibenzocyclooctyne (DBCO). mdpi.comlumiprobe.com |

| Fluorophore | Provides a means for detection, imaging, and quantification. | APDye 568, attached via a DBCO group for click chemistry. lumiprobe.com |

Methodological Considerations in Bioconjugation with this compound

Optimization of Reaction Conditions for Diverse Biomolecules

The success of bioconjugation with this compound hinges on the careful optimization of reaction conditions to ensure high efficiency, specificity, and preservation of the biomolecule's activity. The optimal parameters can vary significantly depending on the specific protein, peptide, or other biomolecule being labeled. Key factors to consider include reactant concentration, molar ratio, temperature, incubation time, and buffer composition. thermofisher.com

Concentration and Molar Ratio: The concentrations of the this compound and the azide-modified biomolecule directly influence the reaction rate. Generally, higher concentrations lead to faster conjugation. The molar excess of the dye over the biomolecule is a critical parameter to optimize. A starting point for antibody-small molecule conjugation is often a 7.5-fold molar excess of the DBCO reagent. thermofisher.com However, this ratio may need to be adjusted based on the reactivity of the specific biomolecule and the desired degree of labeling. Insufficient excess can lead to incomplete conjugation, while excessive amounts can increase background signal and necessitate more rigorous purification. thermofisher.com

Temperature and Incubation Time: The SPAAC reaction is robust and can proceed over a range of temperatures. Reactions are commonly performed at room temperature (around 20-25°C) for 4-12 hours or at 4°C for longer periods (at least 12 hours) to minimize potential degradation of sensitive biomolecules. thermofisher.com For suboptimal reactions, increasing the incubation temperature to 37°C can enhance the conjugation efficiency. thermofisher.com The ideal incubation time is a balance between achieving maximum conjugation and maintaining the protein's integrity.

Buffer Conditions: The reaction should be performed in a buffer that is free of azide, such as phosphate-buffered saline (PBS). thermofisher.com While the DBCO-azide reaction is highly specific, the pH of the buffer can influence the stability and conformation of the protein. Maintaining a pH within the protein's optimal stability range (typically pH 7.0-8.5) is crucial.

Table 2: Guideline for Optimizing this compound Conjugation Reactions

| Parameter | General Recommendation | Optimization Strategy | Rationale |

| Molar Ratio | 5-10 fold excess of this compound. thermofisher.com | Titrate the molar excess to find the optimal balance for the specific biomolecule. | To maximize labeling efficiency without causing protein precipitation or requiring excessive purification. thermofisher.com |

| Temperature | Room temperature or 4°C. thermofisher.com | Increase temperature to 37°C if the reaction is slow. thermofisher.com | Higher temperatures increase the reaction rate but may compromise the stability of sensitive proteins. |

| Incubation Time | 4-12 hours at room temperature; >12 hours at 4°C. thermofisher.com | Increase incubation time for reactions with low concentrations or suboptimal conditions. thermofisher.com | To allow the reaction to proceed to completion. |

| pH | Neutral to slightly basic (pH 7.2-8.0). | Test a pH range (e.g., 6.5-8.5) to find the optimal condition for protein stability and reactivity. | To maintain protein structure and function while ensuring efficient conjugation. axispharm.com |

| Solvent | Azide-free aqueous buffer (e.g., PBS). thermofisher.com | If solubility is an issue, this compound can be first dissolved in a compatible organic solvent like DMSO. | To ensure reactants are fully solubilized and prevent interference with the azide-DBCO reaction. axispharm.com |

Purification Strategies for Conjugated Products in Research Settings

Following the conjugation reaction, purification is a critical step to remove any unreacted this compound, byproducts, and unconjugated biomolecules. The choice of purification method depends on the physicochemical properties of the resulting conjugate and the scale of the reaction.

Size-Exclusion Chromatography (SEC) / Desalting: For separating the relatively large protein-dye conjugate from the small, unreacted this compound molecule, size-based methods are highly effective. thermofisher.com

Desalting Columns: Spin columns, such as Zeba™ Dye and Biotin Removal Columns, are widely used for rapid and efficient removal of excess dye from protein samples with volumes up to a few milliliters. thermofisher.com They operate on the principle of size-exclusion chromatography, allowing the larger conjugate to pass through quickly while retaining the smaller dye molecules.

Dialysis: This is a traditional method for removing small molecules from macromolecular solutions. The reaction mixture is placed in a dialysis bag with a specific molecular weight cutoff (MWCO), which is then placed in a large volume of buffer. The small dye molecules diffuse out, while the large conjugate is retained. This method is effective but can be time-consuming. thermofisher.com

Chromatographic Methods: For achieving higher purity, especially in applications requiring well-characterized conjugates, more advanced chromatographic techniques are employed.

High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or size-exclusion (SEC-HPLC) can provide excellent separation of the conjugate from impurities. HPLC offers high resolution and allows for the quantification of the purified product. axispharm.com

Affinity Chromatography: If the protein component of the conjugate has a known binding partner or tag (e.g., a His-tag), affinity chromatography can be used to specifically isolate the protein-containing species, effectively separating them from any free dye.

The purity of the final conjugate can be assessed using techniques like UV-Vis spectroscopy to measure the absorbance of the protein (at 280 nm) and the dye (APDye 568 has an absorption maximum around 572-579 nm), as well as mass spectrometry to confirm the final mass of the conjugate. lumiprobe.comthermofisher.commedchemexpress.com

Table 3: Comparison of Purification Methods for this compound Conjugates

| Purification Method | Principle | Advantages | Disadvantages |

| Desalting Spin Columns | Size-Exclusion | Fast, high recovery, easy to use for small scales. thermofisher.com | Limited to small sample volumes, lower resolution than HPLC. |

| Dialysis | Size-based Diffusion | Can handle larger volumes, relatively inexpensive. | Time-consuming, potential for sample loss or dilution. thermofisher.com |

| HPLC (e.g., SEC-HPLC) | Size-based Separation | High resolution, high purity, quantitative. axispharm.com | Requires specialized equipment, more complex method development. |

| Affinity Chromatography | Specific Binding Interaction | Very high specificity and purity. | Requires the protein to have a suitable affinity tag. |

Fluorescence Microscopy for Subcellular and Molecular Visualization

Fluorescence microscopy is a cornerstone technique in cell biology, and the properties of this compound make it an excellent probe for these applications. dianabiotech.com Its utility stems from its ability to participate in bioorthogonal labeling, a method that allows researchers to tag and visualize specific molecules in their native environment without interfering with biological processes. lumiprobe.com The dye's brightness, photostability, and the specificity of the copper-free click reaction enable high-contrast imaging of azide-modified targets within the complex milieu of a cell. axispharm.combroadpharm.combiotium.com

The high quantum yield and photostability of this compound are critical for achieving high-resolution images in techniques like confocal and super-resolution microscopy. dianabiotech.com Researchers can metabolically label specific cellular components, such as glycans on the cell surface or newly synthesized proteins, by introducing azide-containing precursors. These azide groups then serve as chemical handles for covalent attachment of this compound.

This approach allows for the precise localization and visualization of cellular structures and organelles. For example, by labeling azide-modified proteins or lipids, one can delineate the architecture of the endoplasmic reticulum, Golgi apparatus, or cellular membranes with high fidelity. The brightness of the dye ensures that even low-abundance targets can be detected and clearly resolved. axispharm.com

The ability to perform labeling in living cells opens the door to dynamic studies of cellular processes. lumiprobe.com The rapid and biocompatible nature of the DBCO-azide reaction allows for the real-time tracking of biomolecules without the cellular toxicity associated with copper catalysts. lumiprobe.combiotium.com Scientists can introduce an azide-modified monomer and, at a specific time point, add this compound to visualize the movement and fate of the newly synthesized biomolecules, such as proteins or nucleic acids. axispharm.com

This methodology facilitates the study of protein trafficking, receptor dynamics, and other cellular events as they happen. A similar strategy has been demonstrated for in vivo cell tracking, where cells metabolically engineered to display surface azides were transplanted and subsequently visualized by injecting a DBCO-conjugated fluorophore. nih.gov This highlights the potential for using this compound to monitor the movement and interactions of labeled molecules and cells over time. axispharm.comnih.gov

High-Resolution Imaging of Cellular Structures and Organelles

Flow Cytometry for Quantitative Cell Analysis

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population. axispharm.com this compound is frequently used in flow cytometry due to its intense and stable fluorescence, which allows for clear separation between labeled and unlabeled cell populations. dianabiotech.comlumiprobe.comaxispharm.com The dye is optimally excited by common laser lines available on many flow cytometers, such as the 561 nm laser. broadpharm.com

Immunophenotyping involves the identification and quantification of different cell types based on the expression of specific surface or intracellular markers. In a typical workflow using this compound, antibodies targeting specific cell markers (e.g., CD proteins) are first conjugated with an azide group. These azide-modified antibodies are then used to label a cell suspension. Subsequent addition of this compound results in the fluorescent tagging of the cells bound by the antibody. When analyzed by flow cytometry, the fluorescence intensity of the cells directly correlates with the abundance of the target marker, allowing for precise cell population analysis.

Flow cytometry provides a high-throughput method to quantify the uptake of molecules by a cell population. nih.gov This is particularly useful for studying the internalization of therapeutic agents, nanoparticles, or pathogens. To assess internalization with this compound, the molecule of interest can be modified with an azide. After incubation with cells, any non-internalized, surface-bound molecules can be washed away or their fluorescence quenched. The cells are then reacted with this compound and analyzed. The resulting fluorescence measurement provides a quantitative value for the amount of internalized material on a per-cell basis. nih.gov This method allows for the screening of different conditions or inhibitors to understand the mechanisms of uptake. researchgate.netnih.gov

Immunophenotyping and Cell Population Studies

In Vivo Imaging and Cell Tracking Methodologies

Extending cellular analysis to living organisms, or in vivo imaging, provides critical insights into biological processes in a physiologically relevant context. The use of this compound for in vivo applications is enabled by the bioorthogonal nature of its copper-free click reaction, which avoids the toxicity of copper catalysts in a whole organism. lumiprobe.combiotium.com

A powerful strategy for in vivo cell tracking involves metabolic glycoengineering, where cells are treated with an azide-modified sugar, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz). nih.gov This leads to the expression of azide groups on the surface of the target cells. These azide-labeled cells can then be transplanted into an animal model. For visualization, this compound is administered, often via intravenous injection, where it circulates and specifically binds to the azide-labeled cells. lumiprobe.comnih.gov This allows for the non-invasive tracking of the location, migration, and persistence of the transplanted cells using fluorescence imaging systems. nih.govnih.gov While near-infrared dyes are often favored for deep-tissue imaging, the bright orange fluorescence of APDye 568 is well-suited for imaging of superficial tissues or in smaller animal models. axispharm.com

Table 2: Summary of this compound Applications

| Application Area | Technique | Key Features Utilized | Research Goal | Source(s) |

| Subcellular & Molecular Visualization | Fluorescence Microscopy (Confocal, Super-Resolution) | Brightness, Photostability, Copper-Free Reaction | High-resolution imaging of organelles; Real-time tracking of biomolecules | axispharm.comdianabiotech.combiotium.comaxispharm.comaxispharm.com |

| Quantitative Cell Analysis | Flow Cytometry | Intense Fluorescence, Specificity of Labeling | Immunophenotyping; Quantifying cellular internalization | lumiprobe.comnih.govresearchgate.netnih.gov |

| In Vivo Methodologies | Whole Animal Fluorescence Imaging | Biocompatibility (Copper-Free), Specificity of Reaction | Tracking transplanted cell location and migration in living organisms | lumiprobe.comnih.govnih.govlunanano.ca |

Non-Invasive Visualization in Live Organisms

This compound is instrumental in the non-invasive visualization of biomolecules within living organisms. nih.govlumiprobe.com Its utility is centered on the dibenzocyclooctyne (DBCO) group, which facilitates a bioorthogonal reaction known as strain-promoted azide-alkyne cycloaddition (SPAAC). lumiprobe.com This reaction allows for the fluorescent labeling of azide-tagged biomolecules directly inside living cells and whole organisms without the need for a copper catalyst, which can be toxic to cells. nih.govlumiprobe.comthermofisher.com

The process involves introducing azide-modified metabolic precursors, such as N-azidoacetyl-D-mannosamine (Ac4ManNAz), to cells or organisms. nih.gov These precursors are incorporated into the biosynthetic pathways, resulting in the display of azide groups on the surface of cells. nih.gov Subsequently, this compound can be introduced, and it will specifically and covalently bind to the azide-labeled molecules through the copper-free click reaction. nih.gov This method allows for the direct and non-invasive tracking of labeled cells and biomolecules in vivo. nih.govlumiprobe.com The high reactivity of the DBCO group with azides ensures efficient labeling even at low concentrations. nih.gov The bright and photostable nature of the APDye 568 fluorophore provides strong and lasting signals, crucial for in vivo imaging. lumiprobe.com

Evaluation of Cell Migration and Distribution in Research Models

The ability to track the movement and localization of cells is critical in many areas of research, including immunology and cancer biology. This compound, through the same bioorthogonal labeling strategy, offers a powerful method for evaluating cell migration and distribution in research models. researchgate.netlumiprobe.com

A key application of this technology is in the tracking of immune cells for adoptive T-cell therapy. In a representative study, T-cells were first metabolically labeled with azide groups and then reacted with a DBCO-conjugated near-infrared fluorescent dye. researchgate.net This allowed for the non-invasive, whole-body imaging of the T-cells' biodistribution and their accumulation at tumor sites. researchgate.net The intensity of the fluorescent signal from the labeled T-cells at the tumor was found to correlate with the therapeutic response. researchgate.net This approach enables researchers to predict the efficacy of the therapy at an early stage. researchgate.net

Similarly, this strategy can be employed to track the fate of other transplanted cells. For instance, cells treated with an azide-bearing compound can be transplanted into a model organism. nih.gov Subsequent intravenous injection of a DBCO-conjugated dye, such as this compound, leads to the in vivo labeling of the transplanted cells. nih.gov This allows for the visualization and tracking of their migration and distribution within the organism over time, providing valuable insights into processes like tissue regeneration and metastasis. nih.govinvivochem.com The stable labeling achieved with this method ensures that the fluorescent signal is retained within the target cells, preventing transfer to other cells and reducing the likelihood of false signals. nih.govinvivochem.com

Advanced Spectroscopic Characterization of this compound-Labeled Systems

The effectiveness of a fluorescent probe in bioimaging is largely determined by its spectroscopic properties within the complex environment of a biological system. This compound and its equivalents have been characterized to determine their brightness, photostability, and pH sensitivity, ensuring their suitability for demanding imaging applications.

Analysis of Fluorescence Brightness and Photostability in Biological Environments

APDye 568 is recognized as a bright and highly photostable orange-fluorescent probe. nih.govlumiprobe.comlumiprobe.com Its high fluorescence quantum yield and extinction coefficient contribute to its brightness, enabling the detection of low-abundance targets. vulcanchem.com The photostability of APDye 568 ensures that it can withstand prolonged exposure to excitation light, which is essential for long-term imaging experiments and techniques like super-resolution microscopy. vulcanchem.comdianabiotech.com

Research has shown that APDye 568 exhibits superior photostability compared to traditional dyes like fluorescein (B123965) isothiocyanate (FITC). One study demonstrated that after 30 minutes of continuous illumination, the signal loss for an APDye 568 equivalent was ≤5%. vulcanchem.com This resistance to photobleaching allows for the acquisition of high-quality images over extended periods without significant signal degradation. vulcanchem.combiorxiv.org The hydrophilic nature of the dye also makes it an ideal choice for labeling sensitive proteins without causing aggregation. researchgate.net

Below is a data table summarizing the key spectroscopic properties of APDye 568 and its equivalents.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 572 - 579 nm | vulcanchem.comresearchgate.net |

| Emission Maximum (λem) | 598 - 603 nm | vulcanchem.comresearchgate.net |

| Molar Extinction Coefficient (ε) | ≈ 94,238 M⁻¹cm⁻¹ | vulcanchem.com |

| Fluorescence Quantum Yield (Φ) | ≈ 0.91 | vulcanchem.com |

This table presents a summary of the spectroscopic properties of APDye 568 and its equivalents based on available data.

pH-Dependent Fluorescence Behavior in Research Contexts

The fluorescence of many dyes can be sensitive to changes in the pH of their environment, which can be a significant limitation in cellular imaging where different organelles have distinct pH values. nih.govacs.org However, APDye 568 and its equivalents are characterized by their pH-insensitive fluorescence over a broad pH range. lumiprobe.comthermofisher.comaxispharm.com This property ensures that the fluorescence intensity remains stable and reliable, even in acidic organelles like lysosomes or more alkaline environments such as the mitochondrial matrix. vulcanchem.com

This pH resistance is a critical feature for quantitative fluorescence studies, as it eliminates a potential source of variability in the signal. acs.orgthermofisher.com The ability to maintain consistent fluorescence across different cellular compartments and in response to physiological pH fluctuations makes this compound a robust tool for a wide array of research contexts, including long-term cell tracking and dynamic studies of cellular processes. nih.govacs.org

Role of Apdye 568 Dbco in Elucidating Molecular and Cellular Mechanisms

Activity-Based Protein Profiling (ABPP) for Enzyme Activity and Target Identification

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy used to assess the functional state of entire enzyme families directly in native biological systems. The use of APDye 568 DBCO is integral to the two-step "tag-and-click" variation of ABPP, which enhances the modularity and sensitivity of the technique.

In this approach, an activity-based probe (ABP) is first designed to target the active site of a specific enzyme class, such as serine hydrolases or cysteine proteases. This ABP contains two key features: a reactive group that covalently binds to the enzyme's active site residue and a bioorthogonal handle, typically an azide (B81097) group. When introduced to a complex proteome (e.g., a cell lysate or live cells), the ABP selectively labels only the catalytically active members of its target enzyme family. Inactive enzymes, pro-enzymes, or inhibitor-bound enzymes are not labeled, providing a direct readout of functional activity rather than mere protein abundance.

Following the labeling of active enzymes with the azide-functionalized ABP, the second step involves the introduction of this compound. The DBCO moiety on the fluorophore rapidly and specifically reacts with the azide tag on the ABP-enzyme conjugate via SPAAC. This reaction covalently attaches the bright APDye 568 fluorophore to the active enzyme, enabling downstream detection and analysis. The resulting fluorescently tagged proteins can be visualized by in-gel fluorescence scanning, allowing for the quantitative comparison of enzyme activity across different biological samples. Furthermore, these tagged proteins can be enriched and subsequently identified using mass spectrometry, facilitating the discovery of novel enzyme targets for therapeutic intervention or the characterization of enzymatic dysregulation in disease states.

Table 1: Application of this compound in a Two-Step ABPP Workflow

| Step | Component / Process | Function | Outcome |

| 1. Probe Incubation | Azide-functionalized Activity-Based Probe (e.g., Fluorophosphonate-azide) | Covalently binds to the active site of target enzymes (e.g., serine hydrolases) in a complex proteome. | Selective labeling of functionally active enzymes with an azide tag. |

| 2. Click Reaction | This compound | The DBCO group undergoes a bioorthogonal SPAAC reaction with the azide tag on the enzyme-probe conjugate. | Covalent attachment of the APDye 568 fluorophore to the active enzyme. |

| 3. Analysis | In-gel Fluorescence Scanning / Fluorescence Microscopy | Detection and quantification of the fluorescent signal from APDye 568. | Visualization and quantitative profiling of enzyme activity levels. |

| 4. Identification | Affinity Enrichment & Mass Spectrometry | Isolation of fluorescently tagged proteins followed by proteomic identification. | Identification of specific enzymes that are active under the tested conditions. |

Probing Protein Dynamics and Post-Translational Modifications

Post-translational modifications (PTMs) are critical regulators of protein function, localization, and stability. This compound, in conjunction with metabolic labeling, provides a robust method for studying the dynamics of specific PTMs, such as glycosylation, phosphorylation, and acylation.

This strategy involves introducing a metabolic precursor containing a bioorthogonal azide group into cells or organisms. For instance, to study O-GlcNAcylation, cells are cultured with an azide-modified sugar analog like N-azidoacetylgalactosamine (GalNAz). The cellular machinery incorporates this analog into glycoproteins through the natural biosynthetic pathways. Consequently, a subset of the proteome becomes tagged with azide-functionalized glycans.

To visualize these modified proteins, the cells are typically fixed and permeabilized, followed by treatment with this compound. The SPAAC reaction between the DBCO and the incorporated azide tags results in the specific fluorescent labeling of the modified proteins. This allows for high-resolution imaging of the subcellular distribution of glycosylated proteins via fluorescence microscopy. The intensity of the fluorescent signal can be quantified to measure changes in global PTM levels in response to stimuli, during different cell cycle stages, or in disease models. This approach has been instrumental in revealing the dynamic nature of PTMs and their role in regulating cellular signaling and protein function.

Table 2: PTM Analysis using Metabolic Labeling and this compound

| PTM Type | Azide-Modified Precursor | Biological Incorporation | Detection Method | Information Gained |

| Glycosylation | N-azidoacetylgalactosamine (GalNAz) or N-azidoacetylglucosamine (GlcNAz) | Incorporated into O-linked or N-linked glycans by glycosyltransferases. | Click reaction with this compound followed by fluorescence imaging. | Localization and abundance of glycoproteins; dynamics of glycosylation. |

| Protein Synthesis | Azidohomoalanine (AHA) | Incorporated into newly synthesized proteins in place of methionine. | Click reaction with this compound to label nascent proteome. | Spatiotemporal tracking of new protein synthesis and turnover. |

| Palmitoylation | Azide-functionalized palmitic acid analog | Acyltransferases attach the lipid anchor to cysteine residues of target proteins. | Click reaction with this compound on tagged proteins. | Identification and localization of lipid-modified proteins. |

Investigation of Receptor-Ligand Interactions and Signaling Pathways

Understanding how ligands bind to their cell-surface receptors and trigger downstream signaling cascades is fundamental to cell biology and pharmacology. This compound facilitates the direct visualization and tracking of these interactions. The methodology involves an azide-modified ligand that retains its binding affinity for the target receptor.

First, the ligand of interest (e.g., a peptide, small molecule, or protein) is chemically synthesized or modified to include an azide group at a position that does not disrupt its interaction with the receptor's binding pocket. Cells expressing the target receptor are then incubated with this azide-functionalized ligand. After the ligand binds to its receptor, unbound ligand is washed away.

Next, this compound is added to the system. The click reaction occurs specifically between the DBCO fluorophore and the azide group on the receptor-bound ligand, resulting in a stable, fluorescently labeled receptor-ligand complex. Because the reaction is bioorthogonal, it can be performed on live cells, enabling the real-time tracking of receptor dynamics. Using techniques like confocal microscopy or total internal reflection fluorescence (TIRF) microscopy, researchers can visualize receptor clustering, monitor internalization through endocytic pathways, and track the trafficking of the receptor-ligand complex within the cell. This provides direct spatial and temporal information about the initial steps of signal transduction.

Studies of Biomolecular Interactions and Complex Formation

The function of most proteins is defined by their interactions with other biomolecules, including other proteins, nucleic acids, and lipids. This compound is a valuable tool for studying the formation and localization of these biomolecular complexes. The general principle involves tagging one of the interacting partners with an azide and using this compound for subsequent fluorescent labeling.

For studying protein-protein interactions (PPIs), a common method is to engineer one of the proteins to incorporate an unnatural amino acid bearing an azide side chain, such as azidohomoalanine (AHA). This can be achieved through metabolic labeling by replacing methionine with AHA in the culture medium. Once the azide-tagged protein is expressed, it can form complexes with its natural binding partners within the cell.

Following cell fixation and permeabilization, this compound is used to label the azide-tagged protein via the SPAAC reaction. If this protein is part of a stable complex, the fluorescent signal from APDye 568 will co-localize with the other components of that complex. Co-localization studies using multi-color fluorescence microscopy can then confirm the spatial proximity of the interacting partners. This method can be combined with proximity ligation assays (PLA) or used as a visualization tool following co-immunoprecipitation to validate interactions and map the subcellular locations of specific protein complexes, thereby providing critical insights into cellular organization and function.

Table 3: Methods for Studying Biomolecular Interactions with this compound

| Interaction Type | Azide-Tagging Strategy | Labeling & Detection | Key Research Question |

| Protein-Protein | Metabolic labeling with Azidohomoalanine (AHA) in one binding partner. | Fixation, permeabilization, and click reaction with this compound. Co-localization imaging. | Where in the cell does a specific protein complex form and reside? |

| Protein-Nucleic Acid | An azide-modified nucleotide (e.g., 5-ethynyluridine, EU, followed by azide conjugation) is incorporated into nascent RNA. | A protein of interest is immunoprecipitated, and co-purified RNA is clicked with this compound. | Does a specific protein bind to newly transcribed RNA? |

| Virus-Host Cell | Viral surface proteins are metabolically labeled with azide-sugars. | Virus is incubated with host cells, followed by labeling with this compound to track viral entry. | What is the cellular pathway for viral entry and trafficking? |

| Enzyme-Substrate | A substrate analog containing an azide group is used to trap an enzyme in a covalent complex. | Click reaction with this compound allows visualization of the enzyme-substrate complex. | Where are specific enzyme-substrate interactions occurring within the cell? |

Integration of Apdye 568 Dbco in Responsive Biomaterial Design and Targeted Payload Delivery Research

Development of Stimuli-Responsive Polymer Networks for Controlled Release

Stimuli-responsive polymers, often called "smart" polymers, are materials designed to undergo significant changes in their physical or chemical properties in response to specific environmental triggers. nih.govnih.gov These triggers can be internal, such as changes in pH, redox potential, or the presence of specific enzymes, or external, such as temperature or light. nih.govnih.gov This responsiveness allows for the controlled and targeted release of encapsulated payloads, such as therapeutic agents. nih.gov Hydrogels, which are three-dimensional networks of polymer chains, are frequently used to create these systems. nd.eduiu.edu

The role of APDye 568 DBCO in this field is not as a component of the release mechanism itself, but as a crucial analytical tool. By incorporating azide (B81097) groups into the polymer backbone or onto a payload, researchers can use this compound to fluorescently label these components. This allows for the direct visualization of the polymer network's response to stimuli and the subsequent release of its cargo.

In systems governed by free radicals, the formation or degradation of the polymer network is initiated by radical species. While specific research detailing the use of this compound in these exact systems is not prevalent, its application can be inferred from its chemical properties. If a monomer or crosslinker used to build the polymer network contains an azide group, this compound could be "clicked" on to fluorescently tag the network. This would enable researchers to use fluorescence microscopy to monitor the network's integrity, study the kinetics of its degradation in the presence of free radicals, and visualize the release of a co-encapsulated, untagged payload.

Enzyme-responsive biomaterials are designed to degrade or change conformation in the presence of specific enzymes that are often overexpressed in diseased tissues. This targeted degradation triggers the release of a drug payload. nih.gov The utility of this compound here is again for visualization and verification. For instance, a payload molecule modified with an azide group can be conjugated with this compound. This tagged payload can then be loaded into an enzyme-degradable hydrogel. Using imaging techniques, researchers can observe the hydrogel in an environment with and without the target enzyme. The dispersal of the fluorescent signal upon introduction of the enzyme would provide direct evidence of the enzyme-triggered release mechanism and allow for quantification of the release kinetics.

Free Radical-Initiated Capture and Release Systems

Engineering of Click Chemistry-Enabled Biomaterials for Research Applications

The engineering of advanced biomaterials often relies on chemical reactions that are efficient, specific, and biocompatible. axispharm.com Strain-promoted azide-alkyne cycloaddition (SPAAC), the reaction utilized by this compound, is a cornerstone of this field. biotium.com The DBCO group is one of the most reactive cyclooctynes for this copper-free click reaction, reacting rapidly and selectively with azides. lumiprobe.comdianabiotech.com This avoids the cytotoxicity associated with copper-catalyzed reactions, making it ideal for applications involving live cells or in vivo studies. biotium.com

This compound serves as a fluorescent reporter to confirm the success of these conjugation strategies. Researchers can label various azide-modified biomolecules and biomaterials, including:

Hydrogels: To visualize network formation and study swelling or degradation. iu.edu

Polymers: To track their assembly into nanoparticles or other structures. axispharm.com

Proteins and Peptides: To monitor their integration into a larger biomaterial construct. axispharm.com

The high photostability and brightness of the APDye 568 fluorophore ensure that these tagged constructs can be imaged over long periods, which is essential for many biological experiments. dianabiotech.combroadpharm.com

| Reaction | Reactive Groups | Catalyst Required | Key Advantage in Biomaterials |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | DBCO + Azide | No | Bioorthogonal and non-toxic, suitable for live-cell applications. biotium.com |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | Yes (Copper) | High efficiency, but copper catalyst can be toxic to cells. lumiprobe.com |

Concepts of Multi-Stage Targeted Delivery Systems

Multi-stage targeted delivery systems are sophisticated constructs designed to overcome multiple biological barriers to deliver a therapeutic payload to a specific site. nih.gov Antibody-Drug Conjugates (ADCs) are a prime example of such a system. axispharm.com An ADC consists of a monoclonal antibody that targets a specific antigen on cancer cells, a cytotoxic drug (payload), and a chemical linker that connects them. axispharm.comaxispharm.com The system is designed to be stable in circulation and release its payload only after binding to and being internalized by the target cell. axispharm.com

Click chemistry provides a powerful method for constructing these modular systems with precision. axispharm.com The DBCO-azide reaction can be used to attach the drug or linker to the antibody in a site-specific manner. axispharm.com In this context, this compound is an invaluable research tool. It can be used as a fluorescent analog for the payload. By creating an "Antibody-Dye Conjugate," researchers can:

Track ADC Binding: Visualize the binding of the conjugate to target cells that express the specific antigen.

Monitor Internalization: Observe the process of the ADC being brought inside the cell. axispharm.com

Analyze Distribution: Study the distribution of the ADC in tissues or whole organisms without the confounding cytotoxic effects of the actual drug.

This use of a fluorescent reporter like this compound allows for the detailed study and optimization of the targeting and delivery vehicle before the potent cytotoxic payload is attached, accelerating the development of safer and more effective targeted therapies. axispharm.com

Advancements in Synthetic Methodologies for Dbco Derivatives Relevant to Apdye 568 Dbco Analogues

Development of Novel Aza-Dibenzocyclooctyne (DIBAC) and Biarylazacyclooctynone (BARAC) Derivatives

Aza-dibenzocyclooctyne (DIBAC) and biarylazacyclooctynone (BARAC) are prominent DBCO derivatives known for their high reactivity in SPAAC reactions. mdpi.com The introduction of a nitrogen atom into the cyclooctyne (B158145) ring to form DIBAC enhances hydrophilicity and provides a convenient handle for functionalization. rsc.org BARAC, which incorporates an amide group into the ring, exhibits even faster reaction kinetics than DIBAC. mdpi.comnih.gov

Aza-Dibenzocyclooctyne (DIBAC) Synthesis: Several synthetic routes for DIBAC have been developed. The initial synthesis by van Delft involved a multi-step process starting from 2-iodobenzyl alcohol and 2-ethynylaniline, achieving a total yield of up to 70% for a key intermediate. mdpi.comencyclopedia.pub This route includes a Sonogashira coupling, semi-hydrogenation, oxidation, and reductive amination. encyclopedia.pub A subsequent three-step sequence involving alkylation, bromination, and elimination yields the final DIBAC product. mdpi.comencyclopedia.pub

More recently, Hosoya et al. introduced a novel strategy using alkyne-cobalt complexes and a Pictet-Spengler reaction, offering an alternative pathway to the DIBAC core structure. rsc.orgencyclopedia.pub

Okano et al. later optimized Bertozzi's method by forgoing the TMS group and using an oxidative cleavage of an amide-ketone intermediate, followed by dehydrogenation. mdpi.comencyclopedia.pub This improved the yield of the final BARAC product significantly, reaching 74% for a methylated derivative under optimized, low-temperature conditions. mdpi.com Adronov and colleagues attempted to synthesize BARAC derivatives from an amide intermediate generated during DIBAC synthesis, but this route resulted in low yields (<10%). mdpi.comencyclopedia.pub

The development of these derivatives is crucial as they offer a balance between reactivity and stability. For instance, a difluoro-DIBAC derivative was synthesized that showed a second-order rate constant intermediate between that of standard DIBAC and the more reactive, but less stable, BARAC derivatives. thieme-connect.comthieme-connect.com

| Derivative | Key Synthetic Strategy | Reported Advantages/Disadvantages | Reference(s) |

| DIBAC | van Delft Route (Sonogashira coupling) | Multi-step but relatively high yield for key intermediate (70%). | mdpi.comencyclopedia.pub |

| DIBAC | Popik/Adronov Route (Beckmann rearrangement) | Fewer steps; yield improved to 90% for a key step using Eaton's reagent. | encyclopedia.pubresearchgate.net |

| DIBAC | Hosoya Route (Pictet-Spengler reaction) | Novel use of alkyne-cobalt complexes. | rsc.orgencyclopedia.pub |

| BARAC | Bertozzi Route (Indole-based) | Modular; 6 steps with 18% overall yield. | rsc.orgnih.gov |

| BARAC | Okano Optimization | Improved yield to 74% for the final step under specific conditions. | mdpi.comencyclopedia.pub |

Exploration of Improved Synthetic Routes for Enhanced Yield and Scalability

A significant barrier to the widespread use of DBCO reagents in fields like materials science has been the cost and difficulty of large-scale synthesis, which often relies on tedious chromatographic purification. lookchem.com Consequently, much effort has been directed toward developing scalable, chromatography-free synthetic methods.

These modifications address major drawbacks of previous methods, which were often limited to a scale of approximately 1 gram due to multiple chromatographic steps and difficult workups. lookchem.com The development of such robust, high-yield, and chromatography-free syntheses is a critical advancement, making highly reactive strained cyclooctynes like DBCO more accessible for larger-scale applications beyond chemical biology. lookchem.com

| Synthetic Route Modification | Improvement | Outcome | Reference(s) |

| Modified Popik Route for DBCO-acid | Elimination of all chromatographic purification steps. | Enabled synthesis at >10-gram scale with a 42% overall yield. | lookchem.com |

| Beckmann Rearrangement Optimization | Replacement of polyphosphoric acid with Eaton's reagent. | Increased yield of a key intermediate to 90% and improved scalability. | researchgate.net |

| Final Elimination Step Optimization | Increased reactant concentration and optimized base. | Reduced reaction time from 16 hours to 1 hour. | lookchem.com |

Strategies for Introducing the APDye 568 Fluorophore into DBCO Scaffolds

The conjugation of a fluorophore like APDye 568 to a DBCO scaffold creates a powerful tool for fluorescence imaging and detection via copper-free click chemistry. axispharm.comlumiprobe.com APDye 568 is a bright, photostable, orange-fluorescent dye that is structurally equivalent to Alexa Fluor® 568. axispharm.comdianabiotech.com It is well-suited for biological applications due to its water solubility and pH-insensitive fluorescence. axispharm.comantibodies.com

The general strategy for creating APDye 568 DBCO involves covalently linking the DBCO moiety to the APDye 568 fluorophore. This is typically achieved by reacting a functionalized DBCO derivative with a reactive version of the APDye 568 dye. The most common approach involves forming a stable amide bond.

Common Conjugation Strategy:

Functionalize the DBCO Scaffold: A DBCO derivative containing a primary amine (DBCO-amine) is a common starting point. This amine serves as a nucleophile.

Activate the Fluorophore: The APDye 568 fluorophore is prepared as an amine-reactive derivative, most commonly an N-hydroxysuccinimide (NHS) ester (APDye 568 NHS Ester). axispharm.com The NHS ester is a good leaving group, making the dye's carbonyl carbon highly electrophilic.

Conjugation Reaction: The DBCO-amine is reacted with the APDye 568 NHS Ester. The primary amine on the DBCO attacks the activated carbonyl of the NHS ester, displacing the NHS group and forming a stable amide bond that links the DBCO scaffold to the fluorophore.

This strategy is widely applicable for conjugating fluorophores to biomolecules and scaffolds. axispharm.comrsc.org For example, collagen scaffolds have been modified with DBCO handles by reacting lysine (B10760008) residues with NHS-activated DBCO, which can then be clicked with azide-modified molecules. rsc.org Similarly, DNA scaffolds can be functionalized with DBCO for subsequent conjugation. mit.edu The resulting this compound conjugate combines the specific reactivity of the DBCO group for azides with the bright, stable fluorescence of the APDye 568 dye, making it an ideal reagent for labeling azide-tagged biomolecules in live cells and other biological systems. axispharm.comlumiprobe.com

| Component | Reactive Group | Role in Conjugation | Reference(s) |

| DBCO Scaffold | Primary Amine (-NH₂) | Nucleophile | rsc.org |

| APDye 568 Fluorophore | N-Hydroxysuccinimide (NHS) Ester | Electrophile (Amine-reactive) | axispharm.com |

| Resulting Linkage | Amide Bond (-CO-NH-) | Stable covalent bond | axispharm.comrsc.org |

Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | APDye 568-Dibenzocyclooctyne conjugate |

| DBCO | Dibenzocyclooctyne |

| DIBAC | Aza-dibenzocyclooctyne |

| BARAC | Biarylazacyclooctynone |

| DIBO | Dibenzocyclooctynol |

| NHS | N-Hydroxysuccinimide |

| TMS | Trimethylsilyl |

| F2-DIBAC | Difluoro-DIBAC |

| ODIBO | Oxa-dibenzocyclooctyne |

| BCN | Bicyclo[6.1.0]nonyne |

Challenges and Future Directions in Apdye 568 Dbco Research

Optimization of Labeling Efficiency and Specificity in Complex Biological Milieus

A primary challenge in using APDye 568 DBCO is achieving optimal labeling efficiency and specificity, particularly within the crowded and dynamic environment of a living cell or organism. Several factors can influence the success of the labeling reaction.

Reaction Kinetics : While the SPAAC reaction between DBCO and azides is significantly faster than other copper-free click chemistry reactions, the concentrations of the probe and the target molecule still play a crucial role. lumiprobe.com In complex biological systems, achieving sufficient concentrations at the desired location can be difficult, potentially leading to incomplete labeling.

Steric Hindrance : The accessibility of the azide (B81097) tag on the target biomolecule can be hindered by the molecule's own structure or its interactions with other cellular components. This can prevent the bulky this compound from reaching the azide, thereby reducing labeling efficiency.

Nonspecific Binding : Although the DBCO-azide reaction is highly specific, the fluorophore itself or the DBCO group may exhibit nonspecific binding to other cellular structures, leading to background signal and potentially interfering with accurate interpretation of the results. nih.gov For instance, some studies have noted that the hydrophobicity of certain dyes can lead to nonspecific interactions with cell membranes. nih.govlumiprobe.com

Future research in this area will likely focus on strategies to improve labeling outcomes. This could involve the design of smaller, more hydrophilic probes to enhance accessibility and reduce nonspecific interactions. Additionally, optimizing reaction conditions, such as incubation time and probe concentration, for specific biological contexts will be crucial for maximizing labeling efficiency and specificity.

Development of Advanced Imaging Probes with Enhanced Performance

The performance of this compound as an imaging probe is defined by its photophysical properties, including brightness, photostability, and quantum yield. While APDye 568 is a bright and photostable fluorophore, there is always a demand for probes with even better performance characteristics to enable more sensitive and longer-term imaging experiments. lumiprobe.comdianabiotech.com

| Property | Description | Importance in Imaging |

| Brightness | Determined by the product of the molar extinction coefficient and the fluorescence quantum yield. | A brighter probe allows for the detection of low-abundance targets and reduces the required excitation light intensity, minimizing phototoxicity. axispharm.com |

| Photostability | The ability of a fluorophore to resist photobleaching, or fading, upon exposure to excitation light. | High photostability is essential for long-term imaging experiments and for techniques that require intense illumination, such as super-resolution microscopy. researchgate.net |

| Quantum Yield | The ratio of the number of photons emitted to the number of photons absorbed. | A high quantum yield contributes to the overall brightness of the probe. lumiprobe.com |

| Hydrophilicity | The tendency of a molecule to be solvated by water. | Hydrophilic probes are generally more suitable for labeling sensitive proteins and are less prone to nonspecific binding in aqueous biological environments. dianabiotech.com |

Future efforts in this area will involve the development of new fluorophores with superior photophysical properties. This could include creating dyes that are even brighter and more resistant to photobleaching, as well as those that emit in the near-infrared (NIR) range for deeper tissue penetration in in vivo imaging. axispharm.com Additionally, the incorporation of functionalities that enhance water solubility and reduce nonspecific binding will be a key consideration in the design of next-generation probes.

Expanding the Scope of Bioorthogonal Applications within Living Systems

Bioorthogonal chemistry has revolutionized the study of biological processes by allowing researchers to label and track molecules in their native environment without interfering with cellular functions. nih.gov The use of this compound in SPAAC reactions is a prime example of this powerful technology. axispharm.com

Current applications of this compound and similar probes include:

Labeling and tracking of biomolecules : This includes proteins, glycans, and nucleic acids, providing insights into their localization, trafficking, and interactions. lumiprobe.comaxispharm.com

Cell imaging and tracking : Fluorescent labeling enables the visualization of cellular structures and the tracking of cell movement and fate. axispharm.com

In vivo imaging : The ability to perform these reactions in living organisms opens the door to studying biological processes in the context of a whole animal. axispharm.com